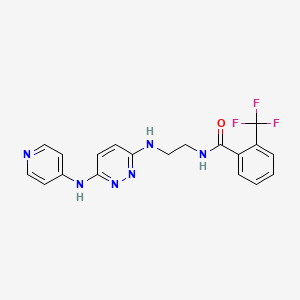
(2S,3S)-2-Propan-2-yloxane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2-Propan-2-yloxane-3-carboxylic acid is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a six-membered oxane ring with a carboxylic acid group and an isopropyl substituent, makes it a valuable molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Propan-2-yloxane-3-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts that promote the formation of the (2S,3S) configuration. Reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
(2S,3S)-2-Propan-2-yloxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
(2S,3S)-2-Propan-2-yloxane-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s chiral nature makes it valuable for studying enzyme interactions and developing chiral drugs.
Medicine: It serves as a precursor for pharmaceuticals and is involved in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism by which (2S,3S)-2-Propan-2-yloxane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. Its carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The isopropyl group may also play a role in modulating the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Similar compounds to (2S,3S)-2-Propan-2-yloxane-3-carboxylic acid include other chiral oxane derivatives and carboxylic acids with different substituents. Examples include (2R,3R)-2-Propan-2-yloxane-3-carboxylic acid and (2S,3S)-2-Butan-2-yloxane-3-carboxylic acid.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of the isopropyl group, which can influence its reactivity and interactions with biological targets. This makes it a unique and valuable compound for various applications in research and industry.
属性
IUPAC Name |
(2S,3S)-2-propan-2-yloxane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(2)8-7(9(10)11)4-3-5-12-8/h6-8H,3-5H2,1-2H3,(H,10,11)/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWATFVBWAQZGP-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H](CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2654893.png)

![Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2654896.png)



![Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2654901.png)
![2-ethyl-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2654902.png)
![N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide](/img/structure/B2654903.png)
![N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2654906.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2654909.png)


